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molecular formula C22H29N3O B8653440 N-(2,6-dimethylphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide

N-(2,6-dimethylphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide

Cat. No. B8653440
M. Wt: 351.5 g/mol
InChI Key: RIXNZRQHRBEHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969713B2

Procedure details

The title compound was prepared from (±)-3-methyl-4-(4-methylphenyl)piperazine (0.1 g) and 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.1 g) by the method of Example 1 step (iii) as a white solid. Yield 0.056 g.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[CH2:6][CH2:5][NH:4][CH2:3]1.Cl[CH2:16][C:17]([NH:19][C:20]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:21]=1[CH3:27])=[O:18]>>[CH3:1][CH:2]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[CH2:6][CH2:5][N:4]([CH2:16][C:17]([NH:19][C:20]2[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:21]=2[CH3:27])=[O:18])[CH2:3]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CC1CNCCN1C1=CC=C(C=C1)C
Name
Quantity
0.1 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1C1=CC=C(C=C1)C)CC(=O)NC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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